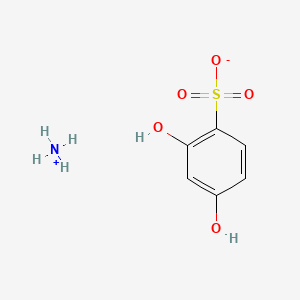

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt

Description

Properties

CAS No. |

55605-65-7 |

|---|---|

Molecular Formula |

C6H6O5S.H3N C6H9NO5S |

Molecular Weight |

207.21 g/mol |

IUPAC Name |

azanium;2,4-dihydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O5S.H3N/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);1H3 |

InChI Key |

JOILQYURMOSQTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt typically involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction conditions generally include:

Sulfonation: Resorcinol is treated with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.

Neutralization: The resulting sulfonic acid derivative is then neutralized with ammonium hydroxide to form the monoammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of resorcinol.

Neutralization and Crystallization: The sulfonated product is neutralized with ammonium hydroxide, followed by crystallization to obtain the pure monoammonium salt.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like phosphorus pentachloride for sulfonyl chloride formation and ammonia for sulfonamide formation.

Major Products

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Sulfonamides, sulfonyl chlorides, and esters.

Scientific Research Applications

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.

Biology: Employed in biochemical assays and as a standard in high-performance liquid chromatography (HPLC).

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group is highly reactive and can form strong bonds with other molecules, facilitating the formation of sulfonamides, sulfonyl chlorides, and esters. The hydroxyl groups also contribute to its reactivity, allowing it to undergo oxidation and reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenesulfonic Acid Derivatives with Different Substituents

a) 2-Sulfo-Benzoic Acid Monoammonium Salt (CAS 6939-89-5)

- Structure : Carboxylic acid (-COOH) at position 2, sulfonic acid (-SO₃H) at position 1, and ammonium counterion.

- Key Differences: Functional Groups: Carboxylic acid replaces hydroxyl groups, reducing hydrogen-bonding capacity. Acidity: Carboxylic acid (pKa ~2.5) is less acidic than sulfonic acid but more acidic than phenolic -OH. Applications: Likely used in buffer systems or organic synthesis intermediates .

b) 2,4-Dimethylbenzenesulfonic Acid (CAS 88-61-9)

- Structure : Methyl (-CH₃) groups at positions 2 and 4, sulfonic acid at position 1.

- Key Differences :

c) Sodium 2,4-Diaminobenzenesulfonate (CAS 3177-22-8)

- Structure: Amino (-NH₂) groups at positions 2 and 4, sulfonic acid at position 1, sodium counterion.

- Key Differences: Basicity: Amino groups (pKa ~4.5) introduce basicity, contrasting with the hydroxyl groups in the target compound. Synthesis: Prepared via iron powder reduction of nitro precursors, differing from the target’s likely sulfonation-neutralization route. Applications: Dye intermediate or analytical reagent .

Nitro-Substituted Benzenesulfonic Acid Salts

2,4-Dimethyl-5-Nitrobenzenesulfonic Acid Sodium Salt (CAS 69383-56-8)

- Structure: Methyl groups at positions 2 and 4, nitro (-NO₂) at position 5, sodium counterion.

- Key Differences :

Ammonium Salts with Alkyl Chains

Benzenesulfonic Acid, Hydroxydinonyl-, Branched, Monoammonium Salt (CAS 223777-68-2)

Comparative Analysis of Key Properties

| Property | Target Compound | 2-Sulfo-Benzoic Acid Salt | 2,4-Dimethylbenzenesulfonic Acid | Nitro-Derivative (CAS 69383-56-8) |

|---|---|---|---|---|

| Solubility in Water | High (polar groups) | Moderate (carboxylic acid) | Low (methyl groups) | Low (nitro groups) |

| Acidity (Sulfonic Group) | pKa ~ -1 | pKa ~ -1 | pKa ~ -1 | pKa < -1 (enhanced by nitro) |

| Synthesis Method | Sulfonation + NH₄⁺ neutralization | Sulfonation + neutralization | Sulfonation of xylene | Nitration + sulfonation |

| Applications | Pharmaceuticals, chelators | Buffers, intermediates | Surfactants, corrosion inhibitors | Explosives, intermediates |

Regulatory and Commercial Considerations

- Market Trends : Sodium salts (e.g., benzenesulfonic acid sodium salt) dominate commercial markets (), but ammonium salts may find niche roles in pH-sensitive formulations .

Q & A

Basic: What are the established synthetic routes for Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt?

Methodological Answer:

The synthesis typically involves sulfonation of phenol derivatives followed by neutralization with ammonium hydroxide. For example:

Sulfonation : Reacting resorcinol (1,3-dihydroxybenzene) with concentrated sulfuric acid under controlled temperature (60–80°C) to introduce sulfonic acid groups at the 2- and 4-positions .

Neutralization : Adding ammonium hydroxide (NH₄OH) to the sulfonated intermediate to form the monoammonium salt. Excess ammonia must be avoided to prevent diammonium salt formation.

Purification : Crystallization or column chromatography to isolate the product, with purity confirmed via melting point analysis (e.g., mp ~250–300°C, inferred from sodium salt analogs) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference spectra (e.g., AIST/NIMS Database MS-NW-1183) to confirm molecular weight and structural motifs .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and sulfonic acid groups (δ 130–140 ppm for ) .

- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH, ~3400 cm) and sulfonate (-SO, ~1200 cm) functional groups .

Basic: What are its primary research applications in academia?

Methodological Answer:

- Dye Chemistry : As a precursor for azo dyes due to its sulfonic acid groups, enabling water solubility and chromophore stabilization .

- Biological Staining : Functionalization for visualizing cellular structures (e.g., protein binding via sulfonate-amine interactions) .

- Free Radical Studies : Analogous sodium salts act as spin traps in electron paramagnetic resonance (EPR) spectroscopy for detecting reactive oxygen species .

Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Use orthogonal methods (e.g., combine NMR, MS, and IR data) to confirm assignments. For example, discrepancies in -NMR aromatic splitting can be resolved via - HSQC experiments .

- Reference Standards : Compare with authenticated databases like NIST Chemistry WebBook, which provides peer-reviewed spectra and notes on data reliability .

- Isotopic Labeling : Introduce -ammonium to track salt formation and validate stoichiometry via isotopic mass shifts in MS .

Advanced: What experimental factors influence the compound’s stability in aqueous solutions?

Methodological Answer:

- pH Sensitivity : Maintain pH 7.0–10.5 to prevent hydrolysis of the sulfonate group. Use buffered solutions (e.g., ammonium acetate) for biological assays .

- Temperature Control : Store at ≤4°C to avoid thermal decomposition (analogous sodium salts degrade above 100°C) .

- Light Exposure : Shield from UV light to prevent photolytic cleavage of hydroxyl groups, monitored via UV-Vis spectroscopy (λ ~270 nm) .

Advanced: How does this compound interact with biological systems, and what are the implications for toxicity studies?

Methodological Answer:

- Radical Scavenging : In vitro assays (e.g., DPPH or ABTS) quantify its ability to neutralize free radicals, with IC values compared to controls like Trolox .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess viability. Sulfonate groups may reduce membrane permeability, requiring dose optimization .

- Metabolic Pathways : Radiolabel () the benzene ring to track metabolic byproducts in hepatocyte models, identifying potential nephrotoxic metabolites .

Advanced: What are the challenges in synthesizing high-purity batches for pharmacological studies?

Methodological Answer:

- Byproduct Formation : Monitor for diammonium salt contamination via ion chromatography (IC) and adjust NHOH stoichiometry .

- Metal Impurities : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect heavy metals (e.g., Pb ≤20 mg/kg) introduced during sulfonation .

- Scale-Up Issues : Optimize reaction kinetics (e.g., flow chemistry) to maintain yield and purity at larger scales (>100 g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.